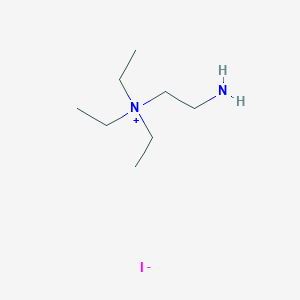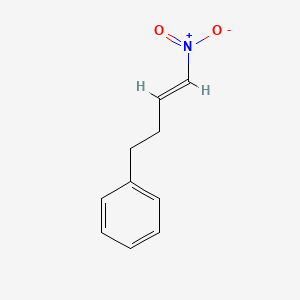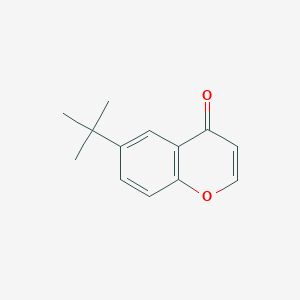
6-Tert-butylchromone (6-tert-butyl-4H-chromene-4-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Tert-butylchromone, also known as 6-tert-butyl-4H-chromene-4-one, is a chemical compound with the molecular formula C13H14O2 and a molecular weight of 202.252 g/mol It is a derivative of chromone, characterized by the presence of a tert-butyl group at the 6th position of the chromone ring
Vorbereitungsmethoden
The synthesis of 6-tert-butylchromone involves several steps, typically starting with the appropriate substituted benzaldehyde. One common synthetic route includes the condensation of 6-tert-butyl-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation to yield the desired chromone. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
6-Tert-butylchromone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents into the chromone ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-tert-butylchromone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, potentially interacting with enzymes and receptors involved in these processes. Further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
6-Tert-butylchromone can be compared with other chromone derivatives, such as:
7-Hydroxychromone: Known for its fluorescence properties.
Flavone: A naturally occurring compound with various biological activities.
Coumarin: Widely used in perfumes and as a precursor for anticoagulant drugs. The uniqueness of 6-tert-butylchromone lies in its tert-butyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C13H14O2 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
6-tert-butylchromen-4-one |
InChI |
InChI=1S/C13H14O2/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-8H,1-3H3 |
InChI-Schlüssel |
AEWCNPOKYFDMMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


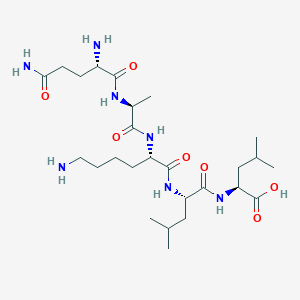
![N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12569848.png)
![N-Acetyl-S-[(pyridin-2-yl)methyl]-L-cysteine](/img/structure/B12569863.png)
![1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B12569873.png)
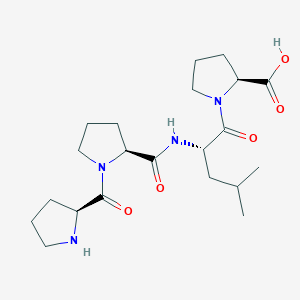
methanone](/img/structure/B12569880.png)
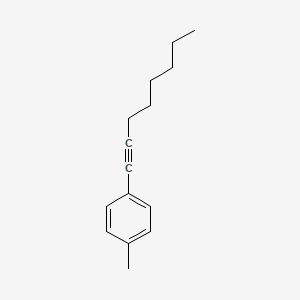
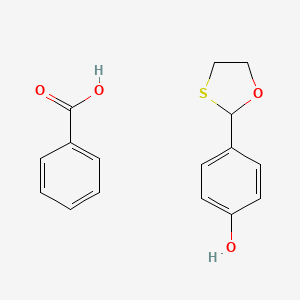

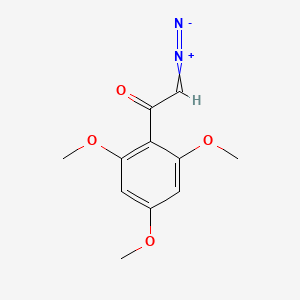
![3H-[1,2,4]Oxadiazolo[4,3-A]pyridine](/img/structure/B12569900.png)

